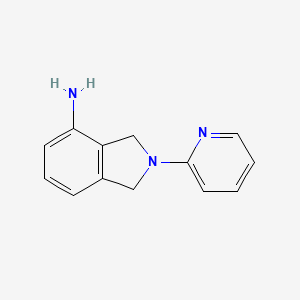
2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine
Descripción general
Descripción
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is a heterocyclic compound that features a pyridine ring fused to an isoindoline structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyridine and isoindoline moieties in its structure allows for diverse chemical reactivity and biological activity.
Mecanismo De Acción
Target of Action
The primary target of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is collagen prolyl 4-hydroxylases . These enzymes play a crucial role in the formation of stable collagen molecules, which are the main structural proteins in the extracellular matrix of various tissues. By inhibiting these enzymes, the compound can potentially disrupt the formation of collagen, which is particularly relevant in conditions characterized by excessive collagen deposition, such as fibrosis .
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity This results in a decrease in the hydroxylation of proline residues in collagen, a crucial step in collagen synthesis
Biochemical Pathways
The inhibition of collagen prolyl 4-hydroxylases affects the collagen synthesis pathway . Under normal conditions, these enzymes hydroxylate specific proline residues in the collagen molecule, which is a necessary step for the formation of stable triple-helical collagen molecules. By inhibiting these enzymes, this compound disrupts this process, leading to a decrease in the formation of stable collagen molecules .
Result of Action
The primary result of the action of this compound is the inhibition of collagen formation . This is evidenced by a decrease in the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This could potentially lead to a reduction in fibrosis, a condition characterized by excessive deposition of collagen in the tissues.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine typically involves multi-step procedures. One common method includes the following steps:
Esterification: Nicotinic acid is esterified to yield an ester derivative.
Oxidation: The ester is oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide to generate a nitrile intermediate.
Reduction: The nitrile is reduced using sodium and ammonium chloride in ethanol to produce the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and 3-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-fibrotic and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in research to understand its interactions with biological targets and its effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
N-(Pyridin-2-yl)amides: These compounds have varied medicinal applications, including anti-inflammatory and anti-cancer properties.
Uniqueness
2-(Pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-amine is unique due to its fused ring structure, which combines the properties of both pyridine and isoindoline. This structural feature allows for a broader range of chemical reactivity and potential biological activities compared to similar compounds.
Propiedades
IUPAC Name |
2-pyridin-2-yl-1,3-dihydroisoindol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-12-5-3-4-10-8-16(9-11(10)12)13-6-1-2-7-15-13/h1-7H,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBWQDXBAHASJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C3=CC=CC=N3)C(=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B3200022.png)

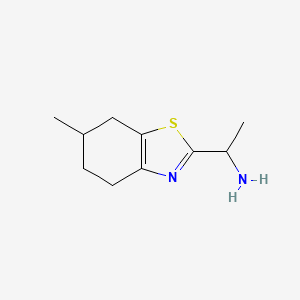

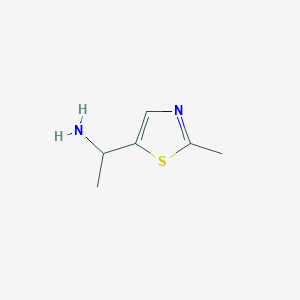


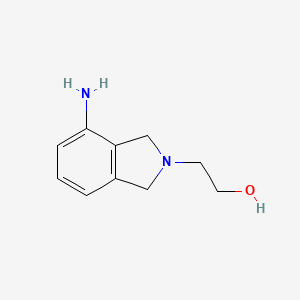

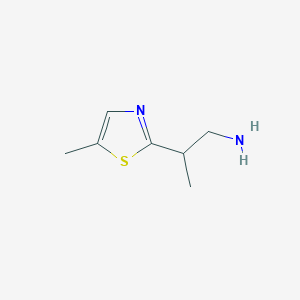


![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
